Dolutegravir-d3 SR Isomer is a stable isotope-labeled variant of Dolutegravir, which is an antiretroviral medication primarily used in the treatment of Human Immunodeficiency Virus (HIV) infection. Dolutegravir functions as an integrase inhibitor, blocking the integration of viral DNA into the host cell's genome, thereby preventing the replication of the virus. The "d3" designation indicates that this compound contains three deuterium atoms, which are isotopes of hydrogen. This modification is often employed in pharmacokinetic studies to trace drug metabolism and distribution within biological systems.
Dolutegravir-d3 SR Isomer is classified under the category of antiretroviral agents, specifically integrase inhibitors. It is derived from Dolutegravir, which has been extensively studied and is recognized for its efficacy in suppressing HIV replication. The compound's molecular formula is , and its molecular weight is approximately 422.40 g/mol. The compound is sourced from various pharmaceutical suppliers that specialize in reference standards for active pharmaceutical ingredients (APIs) and their isotopes .
The synthesis of Dolutegravir-d3 SR Isomer involves several key steps that typically include:
Specific synthetic pathways for Dolutegravir and its isotopologues can be complex and may involve multiple reaction conditions and purification steps to achieve high yields and purity .
The molecular structure of Dolutegravir-d3 SR Isomer can be represented as follows:
The structural formula can be illustrated as:
Chemical reactions involving Dolutegravir-d3 SR Isomer typically focus on its interactions with biological targets, specifically the integrase enzyme in HIV. The mechanism of action involves:
The precise reaction pathways can be complex and are often studied using in vitro assays to evaluate potency against various strains of HIV .
Dolutegravir-d3 SR Isomer operates through a well-defined mechanism:
This mechanism underscores its role as a critical component in antiretroviral therapy regimens .
The physical and chemical properties of Dolutegravir-d3 SR Isomer include:
The IUPAC designation for Dolutegravir-d3 SR Isomer is:(4R,12aS)-N-[(2,4-difluorophenyl)(²H₃)methyl]-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide [1]. The stereochemical configuration at the 4R and 12aS positions is absolute and identical to non-deuterated dolutegravir, preserving the molecule's three-dimensional orientation critical for integrase binding. Crystallographic studies confirm that the tricyclic pharmacophore maintains optimal positioning of the metal-chelating triad (O, N, O) relative to Mg²⁺ ions in the integrase active site, while the deuterated benzyl group occupies the viral DNA terminal base displacement pocket [1] [7].
The molecular formula is C₂₀H₁₃D₃F₂N₃O₅, with a molecular weight of 422.40 g/mol [6] [8]. Deuterium atoms are specifically incorporated at the benzylic methylene position (–CH₂– → –CD₂–) and the attached phenyl hydrogen (–H → –D), yielding a tris-deuterated species with >95% isotopic enrichment [6]. This strategic labeling:
Table 1: Comparative Molecular Properties of Dolutegravir Isomers
Property | Dolutegravir | Dolutegravir-d3 |
---|---|---|
Molecular Formula | C₂₀H₁₉F₂N₃O₅ | C₂₀H₁₆D₃F₂N₃O₅ |
Exact Mass (g/mol) | 419.13 | 422.40 |
Isotopic Enrichment | N/A | >95% |
Key Metabolic Sites Altered | None | Benzylic C-H bonds |
The CAS registry number for the non-deuterated parent compound dolutegravir is 1051375-16-6. While a distinct CAS for Dolutegravir-d3 SR Isomer is not publicly assigned, it is classified under:
The SR (slow-release) isomer functions through prodrug nanocrystal technology, where dolutegravir-d3 is esterified with an 18-carbon chain (NM2DTG formulation) to enable ultra-long-acting release [3]. Key mechanisms include:
Table 2: Release Kinetics of Dolutegravir-d3 SR from Nanocrystal Formulation
Parameter | Value |
---|---|
Prodrug Hydrolysis Half-life | 210 days |
Plasma Cₘₐₓ (day 7) | 38.2 ± 5.7 ng/mL |
Plasma Cₜᵣₒᵤgₕ (day 365) | 4.1 ± 0.9 ng/mL |
Lymphoid Tissue Concentration | 12x plasma levels |
Dolutegravir-d3 retains equivalent antiviral potency to protiated dolutegravir while exhibiting superior resistance profiling:
Table 3: Antiviral Activity Against Key INSTI-Resistant HIV-1 Mutants
Genotype | Dolutegravir-d3 EC₅₀ (nM) | Fold Change vs. Wild Type |
---|---|---|
Wild Type | 0.51 | 1.0 |
Y143R | 3.6 | 7.1 |
N155H | 5.8 | 11.4 |
G140S + Q148H | 5.8 | 11.4 |
G140S + Q148R | 13.3* | 26.1* |
T97A + Y143R | 1.05 | 2.1 |
*Data extrapolated from [2] non-deuterated clinical isolates
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7